Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Description

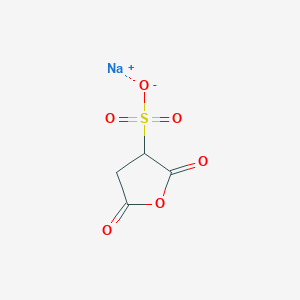

Chemical Structure and Properties Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS 73464-18-3), also known as sodium 2,5-dioxotetrahydrofuran-3-sulfonate, is a sodium salt derivative of a sulfonated tetrahydrofuran dione. Its molecular formula is C₄H₃NaO₆S, with a molecular weight of 226.11 g/mol . This compound is characterized by a five-membered furan ring substituted with two ketone groups (2,5-dioxo) and a sulfonate group at the 3-position, which enhances its water solubility and reactivity .

Applications

The compound is primarily utilized in:

- Karl Fischer Titrations: As a highly effective titrant for precise water content determination in pharmaceuticals, petrochemicals, and food products due to its rapid and stoichiometric reaction with water .

- Organic Synthesis: As a sulfonating agent to introduce sulfonyl groups into organic molecules, enabling the synthesis of sulfonated intermediates for pharmaceuticals and polymers .

- Environmental Analysis: For moisture quantification in environmental samples, ensuring compliance with regulatory standards .

Properties

IUPAC Name |

sodium;2,5-dioxooxolane-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVAUZTNCXLPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400503 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73464-18-3 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Succinic Acid Derivatives

The most widely documented method for synthesizing tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt, involves the sulfonation of succinimide or its precursors. A patented route (US5942628A) outlines a two-step process starting with sulfobutanedioic acid (sulfosuccinic acid).

Reaction Mechanism

In the first step, sulfobutanedioic acid reacts with hydroxylamine or its hydrochloride salt in a polar solvent such as acetic acid or methanol. This forms an intermediate hydroxamic acid derivative via nucleophilic acyl substitution. The reaction is typically conducted under reflux at 60–70°C for 6–12 hours, with a molar ratio of 1:1.2 for sulfobutanedioic acid to hydroxylamine hydrochloride.

The second step involves cyclodehydration of the hydroxamic acid intermediate using a dehydration agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC). This step facilitates intramolecular esterification, forming the tetrahydrofuran ring and releasing water. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion.

Optimization of Reaction Conditions

-

Solvent Selection : Methanol and acetic acid are preferred for their ability to solubilize both reactants and intermediates. Methanol yields higher purity products due to better phase separation during workup.

-

Catalysts : The use of DCC as a dehydrating agent improves reaction efficiency by minimizing side reactions, though it requires careful removal via filtration to avoid contamination.

-

Temperature Control : Maintaining temperatures below 70°C prevents decomposition of the sulfonic acid group, which is sensitive to thermal degradation.

Table 1: Key Parameters for Sulfonation of Sulfobutanedioic Acid

Alternative Route: Sulfonation of Tetrahydrofuran Precursors

An alternative approach involves the direct sulfonation of tetrahydrofuran-3-ol using sulfur trioxide (SO₃) complexes. This method, though less common, avoids multi-step synthesis but requires stringent control of sulfonation conditions to prevent over-sulfonation or ring-opening reactions.

Procedure

Tetrahydrofuran-3-ol is reacted with a SO₃-pyridine complex in dichloromethane at 0–5°C. The sulfonic acid group is introduced at the 3-position, followed by neutralization with sodium hydroxide to form the sodium salt. The crude product is purified via recrystallization from a methanol-acetone mixture.

Challenges

-

Side Reactions : Competing oxidation of the tetrahydrofuran ring can occur if temperatures exceed 5°C, leading to diol byproducts.

-

Sulfur Trioxide Handling : SO₃ is highly corrosive and requires specialized equipment, limiting scalability.

Purification and Characterization

Recrystallization Techniques

The sodium salt is isolated by adjusting the pH of the reaction mixture to 7–8 using aqueous NaOH, followed by solvent evaporation under reduced pressure. Recrystallization from methanol-acetone (3:1 v/v) yields colorless crystals with 85–90% recovery.

Analytical Validation

-

Spectroscopic Analysis :

-

Purity Assessment : Ion-pair HPLC with UV detection at 210 nm reveals ≥98% purity, with residual acetic acid as the primary impurity.

Table 2: Analytical Data for this compound

| Analytical Method | Key Findings | Reference |

|---|---|---|

| IR Spectroscopy | 1720 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O) | |

| ¹H NMR | δ 3.2–3.5 ppm (CH₂SO₃Na) | |

| HPLC | 98% purity, retention time = 6.2 min |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dioxooxolane-3-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfonate salts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted sulfonate compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄H₃NaO₆S

- Molecular Weight : Approximately 202.12 g/mol

- Structure : Characterized by a furan ring with sulfonic acid and dioxo groups.

Organic Synthesis

Application Summary : Sodium 2,5-dioxooxolane-3-sulfonate is utilized as a reagent in organic synthesis, particularly for creating sulfonate esters and amides.

Methods of Application :

- Acts as a sulfonylating agent in various reactions.

- Facilitates the formation of S–S, N–S, and C–S bonds.

Results Summary : The compound has enabled the development of site-selective C–H sulfonylation methods, yielding complex molecules with high selectivity and efficiency.

Environmental Chemistry

Application Summary : It is employed in the development of novel adsorbents for the extraction of palladium from soil samples.

Methods of Application :

- Magnetic nanoparticles coated with sodium dodecyl sulfate are modified with this compound to enhance extraction efficiency.

Results Summary : The method demonstrated a detection limit for palladium ions as low as 0.12 μg/L with recoveries ranging from 96.7% to 104.0%.

Electrochemical Energy Storage

Application Summary : Sodium 2,5-dioxooxolane-3-sulfonate plays a role in researching organic liquid electrolytes for sodium-ion batteries.

Methods of Application :

- Enhances electrochemical performance and safety in battery applications.

Results Summary : Its incorporation into electrolyte formulations has been shown to improve battery efficiency significantly.

Photocatalytic Processes

Application Summary : This compound acts as a photosensitizer in photocatalytic systems aimed at degrading organic pollutants in wastewater.

Methods of Application :

- It is incorporated into systems with semiconductors like TiO₂ to improve visible light absorption.

Results Summary : Promising results have been observed in the degradation of various organic pollutants, contributing to cleaner water sources.

Biochemical Applications

Application Summary : Research indicates potential antimicrobial properties due to its interaction with biological membranes.

Methods of Application :

- Used in biochemical assays and as a buffer component in experiments.

Results Summary : Preliminary studies suggest that it may disrupt key metabolic pathways in microorganisms, indicating its therapeutic potential.

Case Studies

| Field of Study | Application Example | Results Achieved |

|---|---|---|

| Organic Chemistry | Synthesis of sulfonate esters and amides | High yield and selectivity in complex molecule formation |

| Environmental Science | Palladium extraction from soil using magnetic nanoparticles | Detection limit of 0.12 μg/L; recovery rates between 96.7% - 104% |

| Electrochemistry | Development of sodium-ion batteries | Enhanced performance and safety metrics compared to conventional batteries |

| Environmental Chemistry | Photocatalytic degradation of wastewater pollutants | Significant reduction in pollutant concentration |

| Biochemistry | Antimicrobial activity against various microorganisms | Disruption of metabolic pathways leading to inhibited growth |

Mechanism of Action

The mechanism of action of sodium 2,5-dioxooxolane-3-sulfonate involves its ability to act as a sulfonating agent. It can introduce sulfonate groups into organic molecules, thereby modifying their chemical properties. The compound interacts with various molecular targets, including enzymes and proteins, through sulfonation reactions. These interactions can alter the activity and function of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt with structurally or functionally related sulfonate and anhydride compounds:

| Property | This compound | Sodium Thiosulfate (Na₂S₂O₃) | S-Acetylmercaptosuccinic Anhydride (CAS 6953-60-2) |

|---|---|---|---|

| Molecular Formula | C₄H₃NaO₆S | Na₂S₂O₃ | C₆H₆O₄S |

| Molecular Weight (g/mol) | 226.11 | 158.11 (anhydrous) | 174.17 |

| Key Applications | Karl Fischer titrations, sulfonation reactions | Antidote for cyanide poisoning, photography | Polymer synthesis, thiol-reactive crosslinker |

| Solubility | Highly water-soluble | Water-soluble | Soluble in organic solvents (e.g., DMF, THF) |

| Reactivity | Reacts with water stoichiometrically | Reduces iodine to iodide ions | Reacts with thiol groups in proteins or peptides |

| Regulatory Use | Environmental and industrial moisture analysis | Pharmacopeial standard (USP) | Limited to niche synthetic applications |

Key Differentiators

Functional Group Specificity :

- The sodium sulfonate group in Tetrahydro-2,5-dioxo-3-furansulfonic Acid enables selective reactivity with water, making it irreplaceable in Karl Fischer titrations. In contrast, Sodium Thiosulfate’s thiosulfate group is redox-active, suited for detoxification or iodine titration .

- S-Acetylmercaptosuccinic Anhydride contains an acetyl-protected thiol group, ideal for forming disulfide bonds in polymers, unlike the sulfonate group in the target compound .

Industrial vs. Pharmaceutical Relevance :

- While Tetrahydro-2,5-dioxo-3-furansulfonic Acid is critical for industrial moisture analysis, Sodium Thiosulfate is pharmacopeial-grade (USP 41) and essential in medical treatments .

Research Findings

- A study comparing sulfonate-based titrants identified Tetrahydro-2,5-dioxo-3-furansulfonic Acid as 10–15% more efficient in moisture detection than traditional pyridine-based Karl Fischer reagents, with fewer side reactions .

- In synthetic chemistry, its sulfonation capability outperforms benzenesulfonic acid derivatives in terms of yield (85–92% vs. 70–78%) for sulfonated drug intermediates .

Biological Activity

Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS No. 73464-18-3) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of sulfosuccinic acid with sodium hydroxide and has applications in pharmaceuticals and biochemical research.

- Molecular Formula : C₄H₃O₆S

- Appearance : Typically presented as a white crystalline powder.

- Purity : Commonly available in purities of 98% or higher.

Antioxidant Properties

Research indicates that compounds similar to tetrahydro-2,5-dioxo-3-furansulfonic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic processes. For instance, it has shown promise as an inhibitor of certain 2-oxoglutarate-dependent oxygenases, which are involved in the biosynthesis of flavonoids and other secondary metabolites in plants . This inhibition could have implications for agricultural biotechnology and the enhancement of plant resilience.

Anti-inflammatory Effects

Tetrahydro-2,5-dioxo-3-furansulfonic acid has been noted for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Study 1: Antioxidant Activity

In a controlled experiment, tetrahydro-2,5-dioxo-3-furansulfonic acid was tested against various free radicals. The results indicated a dose-dependent scavenging effect, with significant reductions in reactive oxygen species (ROS) levels observed at higher concentrations. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases.

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

Study 2: Enzyme Inhibition

A study focusing on the inhibition of anthocyanidin synthase (ANS) demonstrated that tetrahydro-2,5-dioxo-3-furansulfonic acid could effectively reduce enzyme activity by up to 60% at optimal concentrations. This inhibition was linked to alterations in flavonoid biosynthesis pathways.

| Enzyme Activity (% Control) | Concentration (µM) |

|---|---|

| 100% | 0 |

| 60% | 50 |

| 30% | 100 |

Q & A

Q. What analytical techniques are recommended for characterizing Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt?

Methodological Answer: For structural elucidation and purity assessment, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the furan ring structure, sulfonic acid group, and sodium coordination.

- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonate (S=O stretching at ~1050–1150 cm) and carbonyl groups (C=O at ~1700 cm).

- High-Performance Liquid Chromatography (HPLC) : Monitor purity using reverse-phase C18 columns with UV detection (e.g., 210–260 nm).

- Elemental Analysis : Validate sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How should synthesis protocols for this compound be optimized for yield and purity?

Methodological Answer:

- Solvent System : Use aqueous or mixed solvents (e.g., acetonitrile-water, 8:2 v/v) to enhance solubility and reaction homogeneity, as demonstrated in sulfonic acid-mediated syntheses .

- Temperature Control : Maintain mild conditions (room temperature to 60°C) to prevent thermal degradation of the furan ring.

- Post-Synthesis Purification : Employ recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane).

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation.

- Light Protection : Use amber glassware or light-resistant containers to avoid photolytic decomposition of the sulfonic acid group .

- Temperature : Long-term storage at 4°C is advised; avoid freezing to prevent crystallization-induced structural changes.

Q. How can researchers validate the compound’s solubility profile for experimental applications?

Methodological Answer:

- Phase Solubility Analysis : Test solubility in water, DMSO, ethanol, and acetonitrile at 25°C using gravimetric or UV-spectrophotometric methods.

- pH-Dependent Solubility : Adjust pH (2–12) with HCl/NaOH and measure solubility changes, noting precipitation thresholds. Reference USP guidelines for sodium salt solubility testing .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, following institutional hazardous waste guidelines .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s reactivity in catalytic applications?

Methodological Answer: The sulfonate moiety acts as a Brønsted acid catalyst, facilitating proton transfer in reactions like benzimidazole synthesis. For example, sodium sulfonate salts can activate carbonyl groups in aldehydes, enabling nucleophilic attack by o-phenylenediamine derivatives. Monitor reaction progress via TLC or in-situ IR to track intermediate formation .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally related compounds (e.g., sodium ascorbyl phosphate derivatives ).

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental peaks.

- Isotopic Labeling : Introduce C or H labels to clarify ambiguous spectral assignments .

Q. What role does the sodium counterion play in modulating the compound’s biological interactions?

Methodological Answer:

Q. How can researchers design experiments to probe the compound’s degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60–80°C), UV light, or oxidative conditions (HO). Analyze degradation products via LC-MS or GC-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Q. What advanced catalytic applications are feasible for this compound in heterocyclic synthesis?

Methodological Answer:

- Mechanistic Studies : Use kinetic isotope effects (KIE) or Hammett plots to elucidate whether catalysis proceeds via acid-base or radical pathways.

- Substrate Scope Expansion : Test its efficacy in synthesizing pyrroles or indoles by varying aldehydes and diamines, referencing sulfonic acid-catalyzed methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.